molecular formula C7H11BrN4 B13078129 5-Bromo-1-(3-methylbut-2-en-1-yl)-1H-1,2,4-triazol-3-amine

5-Bromo-1-(3-methylbut-2-en-1-yl)-1H-1,2,4-triazol-3-amine

Cat. No.: B13078129
M. Wt: 231.09 g/mol
InChI Key: ACXRNIWUQAOPEK-UHFFFAOYSA-N
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Description

5-Bromo-1-(3-methylbut-2-en-1-yl)-1H-1,2,4-triazol-3-amine: is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of a bromine atom at the 5th position and a 3-methylbut-2-en-1-yl group at the 1st position of the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5-Bromo-1-(3-methylbut-2-en-1-yl)-1H-1,2,4-triazol-3-amine typically involves the following steps:

Industrial Production Methods:

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium azide (NaN3), thiourea (NH2CSNH2)

Major Products Formed:

    Oxidation: Oxidized triazole derivatives

    Reduction: Reduced triazole derivatives

    Substitution: Substituted triazole derivatives with various functional groups

Scientific Research Applications

Chemistry:

In chemistry, 5-Bromo-1-(3-methylbut-2-en-1-yl)-1H-1,2,4-triazol-3-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology:

In biological research, this compound is studied for its potential as an antimicrobial and antifungal agent. The presence of the triazole ring is known to enhance the biological activity of compounds, making them effective against various pathogens .

Medicine:

In medicinal chemistry, the compound is investigated for its potential therapeutic applications. It has shown promise as an anticancer agent, with studies indicating its ability to inhibit the growth of cancer cells .

Industry:

In the industrial sector, the compound is used in the development of new materials with specific properties. Its incorporation into polymers and coatings can enhance their durability and resistance to environmental factors .

Mechanism of Action

The mechanism of action of 5-Bromo-1-(3-methylbut-2-en-1-yl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential cellular processes, leading to the death of microbial or cancer cells .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Comparison:

Compared to similar compounds, 5-Bromo-1-(3-methylbut-2-en-1-yl)-1H-1,2,4-triazol-3-amine is unique due to the presence of both the bromine atom and the 3-methylbut-2-en-1-yl group. This combination enhances its lipophilicity and biological activity, making it more effective in various applications .

Properties

Molecular Formula

C7H11BrN4

Molecular Weight

231.09 g/mol

IUPAC Name

5-bromo-1-(3-methylbut-2-enyl)-1,2,4-triazol-3-amine

InChI

InChI=1S/C7H11BrN4/c1-5(2)3-4-12-6(8)10-7(9)11-12/h3H,4H2,1-2H3,(H2,9,11)

InChI Key

ACXRNIWUQAOPEK-UHFFFAOYSA-N

Canonical SMILES

CC(=CCN1C(=NC(=N1)N)Br)C

Origin of Product

United States

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